molecular formula C11H20N2O2 B2865045 Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2230799-86-5

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B2865045
CAS RN: 2230799-86-5
M. Wt: 212.293
InChI Key: FZURJTVFRKRXMA-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate” is a chemical compound with the empirical formula C11H20N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI string of the compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+ . This indicates the molecular structure of the compound, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its molecular weight is 212.29 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Synthesis of Cyclic Amino Acid Esters

This compound is utilized in the synthesis of cyclic amino acid esters, which are valuable intermediates in organic chemistry. They can be used to create a variety of complex molecules due to their ring structure and functional groups .

Molecular Structure Analysis

Researchers have used this compound to study molecular structures through techniques like X-ray crystallography. Understanding the three-dimensional arrangement of atoms within a molecule can provide insights into its reactivity and properties .

Development of Pharmaceuticals

The bicyclic structure of this compound makes it a candidate for the development of pharmaceuticals. Its framework can be modified to produce new compounds with potential therapeutic effects .

Chemical Education and Research

As a unique chemical, this compound is provided to early discovery researchers and used in chemical education to demonstrate the synthesis and characterization of complex organic molecules .

Intramolecular Reactions Study

The compound serves as a model for studying intramolecular reactions, such as lactonization. These studies can lead to a better understanding of reaction mechanisms and the development of new synthetic methods .

Exploration of Diastereomeric Ratios

In crystallography, this compound has been used to explore the ratio of diastereomers in a crystal structure. This is important for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . It’s important to always handle chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZURJTVFRKRXMA-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 97112320

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